![molecular formula C24H15ClN4O5 B2423951 3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione CAS No. 1206993-83-0](/img/no-structure.png)
3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H15ClN4O5 and its molecular weight is 474.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antitumor Activity
Compounds with a 1,2,4-oxadiazole ring, similar to the structure of interest, have demonstrated notable antitumor activity. For instance, natural product analogs containing this ring were synthesized and tested for antitumor efficacy, showing significant potency against a variety of cell lines. Compound 7, in particular, exhibited a mean IC50 value of approximately 9.4 µM, indicating its potential as an antitumor agent (Maftei et al., 2013).
Hypotensive Properties
Research on derivatives of quinazoline-2,4(1H,3H)-dione has revealed significant hypotensive activities, particularly in compounds substituted at the 1-hydrogen atom. Some derivatives showed activity surpassing that of papaverine, a known hypotensive agent, highlighting their potential in the treatment of hypertension (Eguchi et al., 1991).
Inhibition of Tumor Cell Line Growth
Quinazoline-2,4(1H,3H)-diones, including derivatives of the compound of interest, have been shown to significantly inhibit the growth of multiple human tumor cell lines. The study demonstrated that specific molecular diversity in the quinazoline structure enhances antitumor activity, with certain derivatives achieving optimal activity (Zhou et al., 2013).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(1,3-benzodioxol-5-ylmethyl)-7-hydroxyquinazoline-2,4(1H,3H)-dione, which is then reacted with 3-(2-chlorophenyl)-1,2,4-oxadiazol-5-amine to form the second intermediate, 3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione.", "Starting Materials": [ "2-hydroxy-3-methoxybenzaldehyde", "2-nitrobenzaldehyde", "2-chlorophenylhydrazine", "3-aminophthalic anhydride", "1,3-benzodioxole", "sodium borohydride", "acetic acid", "sulfuric acid", "sodium nitrite", "sodium hydroxide", "acetic anhydride", "phosphorus oxychloride", "triethylamine", "N,N-dimethylformamide", "ethyl acetate", "methanol", "water" ], "Reaction": [ "Synthesis of 2-hydroxy-3-methoxybenzaldehyde from 2-nitrobenzaldehyde using sodium borohydride and acetic acid", "Synthesis of 3-aminophthalic anhydride from 1,3-benzodioxole using sulfuric acid and sodium nitrite", "Synthesis of 3-(1,3-benzodioxol-5-ylmethyl)-7-hydroxyquinazoline-2,4(1H,3H)-dione from 2-hydroxy-3-methoxybenzaldehyde and 3-aminophthalic anhydride using sodium borohydride and sodium hydroxide", "Synthesis of 3-(2-chlorophenyl)-1,2,4-oxadiazol-5-amine from 2-chlorophenylhydrazine and ethyl acetate using acetic anhydride and phosphorus oxychloride", "Synthesis of 3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione from 3-(1,3-benzodioxol-5-ylmethyl)-7-hydroxyquinazoline-2,4(1H,3H)-dione and 3-(2-chlorophenyl)-1,2,4-oxadiazol-5-amine using triethylamine and N,N-dimethylformamide" ] } | |
Número CAS |
1206993-83-0 |
Fórmula molecular |
C24H15ClN4O5 |
Peso molecular |
474.86 |
Nombre IUPAC |
3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C24H15ClN4O5/c25-17-4-2-1-3-15(17)21-27-22(34-28-21)14-6-7-16-18(10-14)26-24(31)29(23(16)30)11-13-5-8-19-20(9-13)33-12-32-19/h1-10H,11-12H2,(H,26,31) |
Clave InChI |
RFFRDGMERXHCCU-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C=C(C=C4)C5=NC(=NO5)C6=CC=CC=C6Cl)NC3=O |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1-ethanone](/img/structure/B2423870.png)
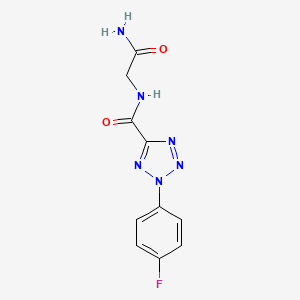
![6-allyl-4-(4-(benzyloxy)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2423873.png)
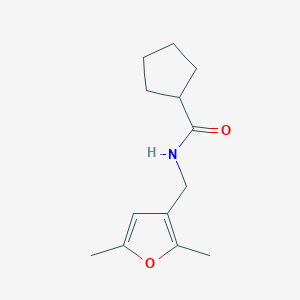
![4-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine](/img/structure/B2423876.png)
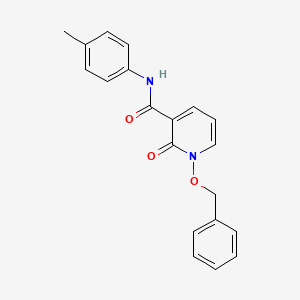
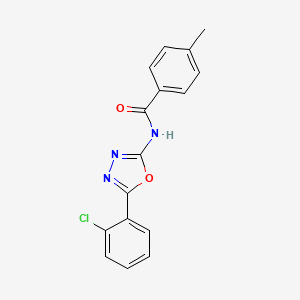
![6-(2-Ethoxyphenyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2423881.png)
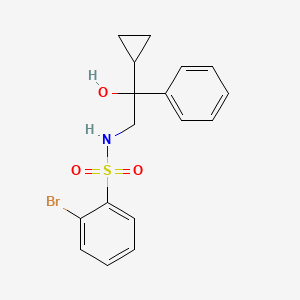

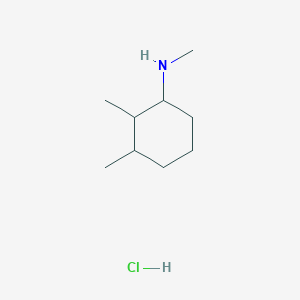
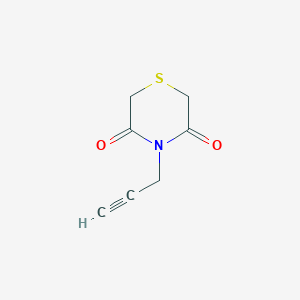
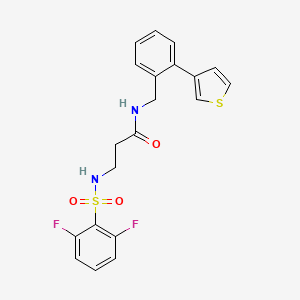
![2-(7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-N-mesitylacetamide](/img/structure/B2423891.png)
